molecular formula C16H17NO3 B2680656 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide CAS No. 2097913-99-8

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide

Cat. No. B2680656
CAS RN: 2097913-99-8
M. Wt: 271.316
InChI Key: FJHLTTFAAYHICX-UHFFFAOYSA-N
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Description

“N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide” is a chemical compound that has gained significant attention in scientific research and industry in recent years. It is a novel compound that has been evaluated for antitubercular activity against Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl methanimines were synthesized and evaluated for antitubercular activity . Another study reported the synthesis of new furan-based derivatives and evaluated their cytotoxic and tubulin polymerization inhibitory activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized based on IR, 1HMR, and mass spectral analysis . For instance, the structure of 2-(3,4-Dimethoxyphenyl)-4-(furan-2-ylmethylene)-1-p-tolyl-1H-imidazol-5(4H)-one was confirmed by 1H-NMR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-Furoylacetonitrile was allowed to react with phenylhydrazine at 130 ℃ for 1 h, and the desired 3-(furan-2-yl)-1-phenyl-H-pyrazol-5-amine was successfully generated with over 90% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of N-[2-fluoro-4-(furan-2-yl)phenyl]prop-2-enamide is 231.22 g/mol .

Mechanism of Action

Target of Action

The primary targets of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

The exact mode of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been reported to exhibit antibacterial activity , suggesting that they may interact with bacterial proteins or enzymes to inhibit their function.

Biochemical Pathways

The specific biochemical pathways affected by N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Like other chemical compounds, its action, efficacy, and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

The safety and toxicity of similar compounds have been evaluated. For instance, the toxicity profile was predicted by an organic chemistry portal, a web-based application for predicting in silico absorption, distribution, metabolism, excretion, and toxicity, and the novel derivatives under study did not show any toxicity issues .

Future Directions

The future directions in the research of similar compounds could involve the optimization of the reaction conditions to increase the yield . Additionally, further studies could focus on the development of new anticancer drugs by inhibiting tubulin polymerization .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-14(10-17-16(19)13-7-8-13)11-3-5-12(6-4-11)15-2-1-9-20-15/h1-6,9,13-14,18H,7-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHLTTFAAYHICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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